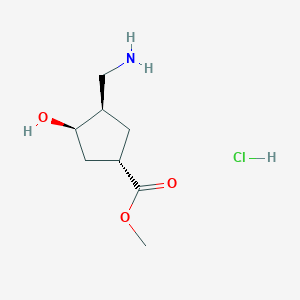
Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
One study focuses on the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which have shown significant cytotoxicity against various human tumor cell lines. These complexes are characterized using various spectroscopic techniques and their crystal structures are determined. The most cytotoxic triphenyltin(IV) compound exhibited higher cytotoxicity than several standard drugs, indicating its potential as an anticancer agent (Basu Baul et al., 2009).
Synthesis of Bicyclic Tetrahydropyrans
Another research application involves the stereoselective synthesis of bicyclic tetrahydropyrans from methyl (4E,7R)-7-hydroxyoctanoate, demonstrating the creation of three new stereogenic centers in a single pot. This process yields bicyclic oxygen heterocycles, highlighting a method for synthesizing complex molecular structures with potential applications in drug development and synthetic chemistry (Elsworth & Willis, 2008).
Antitumor and Antibacterial Activities
Research on the synthesis of 5-Methylenecyclopentanone-3-carboxylic Acid, an antitumor isomer of sarkomycin, indicates significant antitumor and antibacterial activities. This study demonstrates the synthetic approach and structural proof of the compounds, contributing to the search for new antitumor and antibacterial agents (Umezawa & Kinoshita, 1957).
Potential Anti-Viral Agents
The synthesis of carbocyclic guanosine analogues with potential anti-viral activities showcases the use of methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride in developing new medicinal compounds. This research outlines a multi-step synthesis process and evaluates the compounds' potential as anti-viral agents (Wachtmeister et al., 1999).
Biohydroxylation with Chiral Auxiliaries
A study on the biohydroxylation of unactivated methylene groups using chiral auxiliaries explores the influence of chirality on the biohydroxylation process. This research could have implications for the synthesis of chiral compounds and the development of enzymatic processes in organic synthesis (Raadt et al., 2000).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride involves the protection of the hydroxyl group, followed by the addition of the amino group, and then the deprotection of the hydroxyl group. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "Methyl cyclopentane-1-carboxylate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reacting Methyl cyclopentane-1-carboxylate with methanol and hydrochloric acid to form Methyl cyclopentane-1-carboxylate methyl ester", "Step 2: Addition of the amino group by reacting Methyl cyclopentane-1-carboxylate methyl ester with hydroxylamine hydrochloride and sodium hydroxide to form Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate", "Step 3: Deprotection of the hydroxyl group by reacting Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate with methanol and hydrochloric acid to form Methyl (1S,3R,4R)-3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride", "Step 4: Formation of the hydrochloride salt by reacting Methyl (1S,3R,4R)-3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride with hydrochloric acid" ] } | |
CAS番号 |
2138005-01-1 |
分子式 |
C8H16ClNO3 |
分子量 |
209.67 g/mol |
IUPAC名 |
methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-8(11)5-2-6(4-9)7(10)3-5;/h5-7,10H,2-4,9H2,1H3;1H |
InChIキー |
NQGNAAYTCAITEM-UHFFFAOYSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H]([C@H](C1)O)CN.Cl |
SMILES |
COC(=O)C1CC(C(C1)O)CN.Cl |
正規SMILES |
COC(=O)C1CC(C(C1)O)CN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


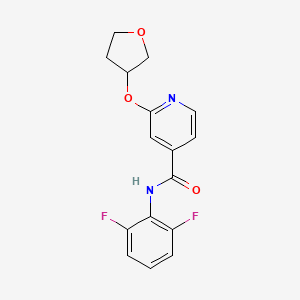
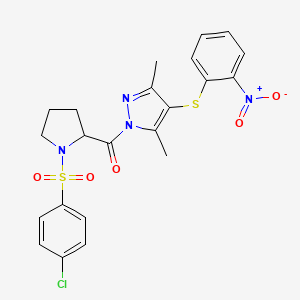

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)

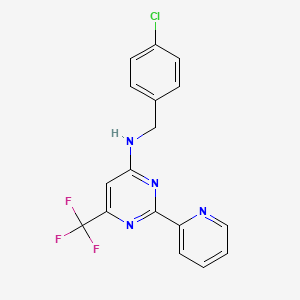
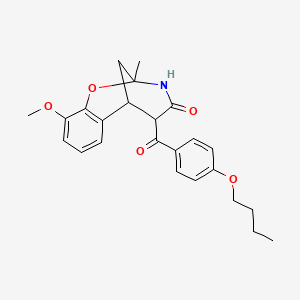
![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)
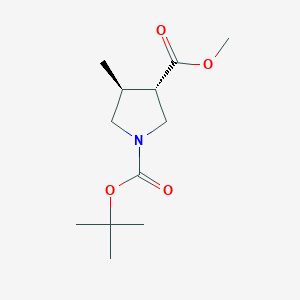
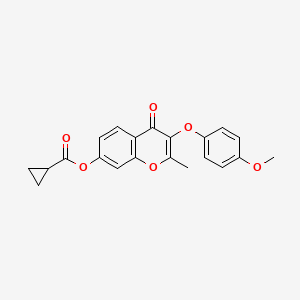

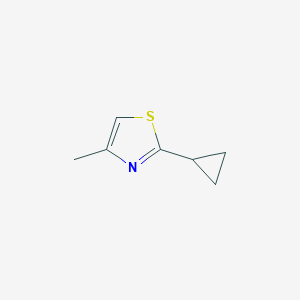

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate](/img/structure/B2707270.png)
